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Abstract
2-Allyl-4-bromophenol is a substituted phenolic compound with significant potential in organic

synthesis and medicinal chemistry. Its utility as a building block stems from the reactive

handles provided by the hydroxyl, allyl, and bromo functional groups. A thorough understanding

of its structural and electronic properties is paramount for its effective application. This guide

provides a detailed exploration of 2-Allyl-4-bromophenol, focusing on its synthesis and

comprehensive spectroscopic characterization. While experimental spectra for this specific

molecule are not universally available in public databases, this document leverages

established spectroscopic principles and data from analogous structures to present a robust,

predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This approach serves as a foundational guide for researchers aiming

to synthesize, identify, and utilize this versatile compound.

Introduction and Synthetic Strategy
2-Allyl-4-bromophenol (C₉H₉BrO, Molar Mass: 213.07 g/mol ) is a key intermediate in the

synthesis of more complex molecules.[1] Its structure, featuring an ortho-allyl and para-bromo
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substitution on a phenol ring, offers multiple sites for further chemical modification. The

synthesis of this compound is most commonly achieved through a well-established two-step

process starting from 4-bromophenol.[2] This process involves an initial O-allylation followed by

a thermal Claisen rearrangement, a powerful[3][3]-sigmatropic rearrangement in organic

chemistry.

Synthesis Protocol: From 4-Bromophenol to 2-Allyl-4-
bromophenol
This protocol outlines a reliable method for the synthesis of the title compound.[2][3]

Step 1: O-Allylation of 4-Bromophenol

To a solution of 4-bromophenol in a polar aprotic solvent (e.g., acetone or DMF), add a slight

molar excess of a suitable base (e.g., anhydrous potassium carbonate, K₂CO₃, or sodium

hydride, NaH) to deprotonate the phenol.

To this suspension, add allyl bromide (or allyl chloride) dropwise at room temperature with

vigorous stirring.

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC) until the starting material is consumed.

After cooling, filter the mixture to remove inorganic salts and evaporate the solvent under

reduced pressure to yield crude allyl 4-bromophenyl ether.

Step 2: Claisen Rearrangement

Heat the crude allyl 4-bromophenyl ether to a high temperature (typically 180-220 °C), often

in a high-boiling solvent such as dimethylaniline.[2]

The[3][3]-sigmatropic rearrangement will occur, migrating the allyl group from the oxygen

atom to the ortho position of the aromatic ring.

The product, 2-Allyl-4-bromophenol, can then be purified by distillation under reduced

pressure.
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The following diagram illustrates the synthetic workflow.

Step 1: O-Allylation (SN2 Reaction)

Step 2: Claisen Rearrangement

4-Bromophenol

Allyl Bromide,
K₂CO₃, Acetone

Allyl 4-bromophenyl ether

High Temperature
(~200 °C)

[3,3]-Sigmatropic
Rearrangement

2-Allyl-4-bromophenol

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Allyl-4-bromophenol.

Spectroscopic Data Analysis
The following sections provide a detailed analysis of the expected spectroscopic data for 2-
Allyl-4-bromophenol. These predictions are based on the known effects of the constituent

functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule. The expected chemical shifts (in CDCl₃) are summarized below.
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Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Key Insights

Phenolic OH 5.0 - 6.0 Broad singlet (br s)

The chemical shift is

variable and depends

on concentration and

solvent. The signal will

be broad due to

hydrogen bonding and

exchange.

Allyl CH₂ ~ 3.4 Doublet (d)

These allylic protons

are adjacent to the

aromatic ring and

coupled to the vinylic

CH proton.

Allyl CH (vinylic) 5.8 - 6.1 Multiplet (m)

This proton is coupled

to both the allylic CH₂

and the terminal

vinylic CH₂ protons,

resulting in a complex

multiplet.

Allyl CH₂ (terminal) 5.0 - 5.2 Multiplet (m)

These two

diastereotopic protons

will show distinct

signals and complex

coupling (geminal and

vicinal) with the vinylic

CH proton.

Aromatic H (position

6)
~ 6.7 Doublet (d)

This proton is ortho to

the hydroxyl group

and meta to the

bromine atom. It is

coupled to the proton

at position 5.
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Aromatic H (position

5)
~ 7.2 Double-doublet (dd)

This proton is coupled

to the protons at

positions 3 and 6.

Aromatic H (position

3)
~ 7.3 Doublet (d)

This proton, adjacent

to the bromine, will be

the most downfield of

the aromatic signals. It

shows coupling to the

proton at position 5.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical

shifts are as follows.
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Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Key Insights

Allyl CH₂ ~ 35
Typical for an allylic carbon

attached to an aromatic ring.

Allyl CH₂ (terminal) ~ 116

Vinylic CH₂ carbon, shielded

relative to the substituted

vinylic carbon.

Allyl CH (vinylic) ~ 136 Vinylic CH carbon.

Aromatic C-Br ~ 113

The carbon directly attached to

bromine is shielded by the

halogen.

Aromatic C-H 116 - 132

The three C-H carbons on the

ring will appear in this region.

C3 and C5 will be further

downfield than C6.

Aromatic C-Allyl ~ 128
The carbon bearing the allyl

group.

Aromatic C-OH ~ 152

The carbon attached to the

hydroxyl group is significantly

deshielded and will be the

most downfield aromatic

signal.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.
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Functional Group
Expected
Absorption (cm⁻¹)

Appearance Significance

O-H Stretch

(Phenolic)
3200 - 3550 Broad, Strong

The broadness is a

hallmark of hydrogen

bonding associated

with the hydroxyl

group.[4]

C-H Stretch

(Aromatic)
3010 - 3100 Medium

Characteristic of C-H

bonds on the benzene

ring.

C-H Stretch (Aliphatic) 2850 - 2960 Medium

Corresponds to the C-

H bonds of the allylic

CH₂ group.

C=C Stretch (Alkene) 1630 - 1650 Medium

Indicates the

presence of the allyl

group's double bond.

C=C Stretch

(Aromatic)
1450 - 1600 Medium to Strong

A series of sharp

peaks characteristic of

the aromatic ring.[5]

C-O Stretch

(Phenolic)
1200 - 1250 Strong

The C-O bond in

phenols absorbs at a

higher wavenumber

compared to aliphatic

alcohols due to

conjugation with the

ring.[6]

C-Br Stretch 500 - 600 Medium to Strong

This absorption falls in

the fingerprint region

and confirms the

presence of the

carbon-bromine bond.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight

and fragmentation pattern.

Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the

aromatic ring. A key feature will be the isotopic pattern of bromine. Natural bromine consists

of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show

two peaks of almost equal intensity for the molecular ion at m/z 212 (for C₉H₉⁷⁹BrO) and m/z

214 (for C₉H₉⁸¹BrO).

Key Fragmentation Patterns:

Loss of Allyl Radical (M - 41): Cleavage of the bond between the aromatic ring and the

allyl group would result in a fragment ion at m/z 171/173.

Loss of Br Radical (M - 79/81): This would lead to a fragment at m/z 133.

Benzylic Cleavage: The loss of a hydrogen radical from the allylic CH₂ group is possible,

though less common than other pathways.

The workflow for spectroscopic analysis is summarized below.
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NMR Analysis IR Analysis MS Analysis

2-Allyl-4-bromophenol Sample

¹H NMR ¹³C NMR FT-IR EI-MS

Proton Environments
& Connectivity

Identifies

Carbon Skeleton

Identifies

Confirm Structure of
2-Allyl-4-bromophenol

Functional Groups
(OH, C=C, C-Br)

Identifies

Molecular Weight
& Formula (Isotopes)

Determines

Click to download full resolution via product page

Caption: Workflow for the spectroscopic elucidation of the compound.

Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Allyl-4-
bromophenol. By integrating established principles of NMR, IR, and MS with data from

analogous compounds, a clear and actionable framework for the identification and

characterization of this molecule is established. The detailed synthetic protocol and the

interpretation of the expected spectral data offer researchers the foundational knowledge

required to confidently work with this important chemical intermediate. The provided analysis

underscores the power of a multi-technique spectroscopic approach for the unambiguous

structural elucidation of organic compounds.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 2-Allylphenol(1745-81-9) 13C NMR [m.chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1295730/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-and-structural-elucidation-guide-to-2-allyl-4-bromophenol
https://www.prepchem.com/synthesis-of-2-allyl-4-bromophenol/
https://www.benchchem.com/product/b1295730/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-and-structural-elucidation-guide-to-2-allyl-4-bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-bromophenol
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b1295730/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-and-structural-elucidation-guide-to-2-allyl-4-bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/258468
https://www.docbrown.info/page06/IRspec/PhenolIR.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Mass_Spectrometry/1.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_NMR_Spectroscopy
https://www.docbrown.info/page06/MSspec/BromomethaneMS.htm
https://egyankosh.ac.in/handle/123456789/108910
https://www.uleth.ca/sites/default/files/2019/01/chem_2600_topic_3-_mass_spectrometry.pdf
https://www.quimicaorganica.org/en/infrared-spectroscopy/ir-spectrum-alcohols-phenols.html
https://www.benchchem.com/product/b1295730?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-bromophenol
https://m.chemicalbook.com/SpectrumEN_1745-81-9_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295730?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 2-Bromo-4-methylphenol(6627-55-0) 13C NMR [m.chemicalbook.com]

4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries
[search.library.wisc.edu]

5. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]

6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural
Elucidation Guide to 2-Allyl-4-bromophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295730/docs#a-comprehensive-spectroscopic-and-
structural-elucidation-guide-to-2-allyl-4-bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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